5,7-Difluorobenzothiazole

Vue d'ensemble

Description

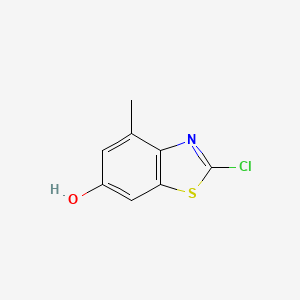

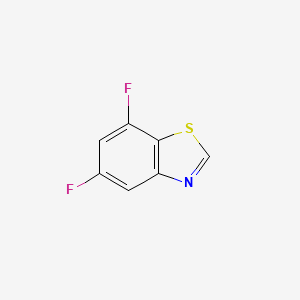

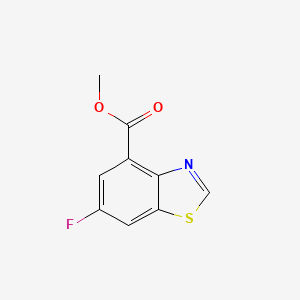

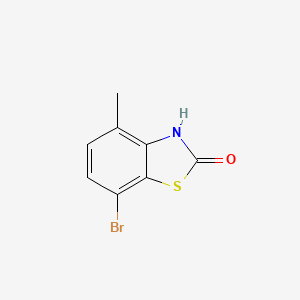

5,7-Difluorobenzothiazole is a derivative of benzothiazole . Benzothiazole is an aromatic heterocyclic compound with the chemical formula C7H5NS . It is colorless and slightly viscous . Many of its derivatives, including 5,7-Difluorobenzothiazole, are found in commercial products or in nature .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as 5,7-Difluorobenzothiazole, often involves condensation reactions . For instance, Schiff bases derived from 4,6-difluoro-2-amino benzothiazole have been synthesized from the condensation reaction of 4,6-difluoro-2-amino benzothiazole with different aromatic aldehydes .Molecular Structure Analysis

The molecular formula of 5,7-Difluorobenzothiazole is C7H3F2NS . The structure of benzothiazole-based molecules, such as 5,7-Difluorobenzothiazole, is characterized by a rigid conjugated system, which contributes to their unique optical properties .Chemical Reactions Analysis

Benzothiazole and its derivatives can be used to construct fluorescent probes . They can specifically interact with the analyte, thereby changing their luminescence characteristics to achieve the detection of the analyte .Physical And Chemical Properties Analysis

Benzothiazole and its derivatives exhibit good optical properties due to their rigid conjugated structure . The introduction of certain structures or functional groups on benzothiazole can be used to construct benzothiazole fluorescent probes .Applications De Recherche Scientifique

Antitumor Properties

5,7-Difluorobenzothiazole and its analogues have shown potent and selective antitumor properties. They have been studied for their effectiveness in inducing DNA damage and cell cycle arrest in certain cancer cell lines. For instance, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (a related compound) has been found to induce cytotoxicity in MCF-7 sensitive cells, causing arrest in G1 and S phase and forming DNA adducts (Trapani et al., 2003). Another study highlighted the synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles, demonstrating their potent cytotoxicity in specific human breast cell lines (Hutchinson et al., 2001).

DNA Interaction and Cell Cycle Effects

The fluorinated benzothiazole analogue, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, has been investigated for its ability to induce single-strand breaks and DNA-protein cross-links in MCF-7 breast cancer cells. This suggests that its anticancer activity might be attributed to these specific types of DNA damage (Brantley et al., 2006).

Role in Aryl Hydrocarbon Receptor Signaling

Some studies have explored the role of 5,7-Difluorobenzothiazole and related compounds in aryl hydrocarbon receptor (AhR) signaling. For example, 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole has been identified as a high-affinity ligand for the rat AhR, indicating its potential in affecting AhR-mediated biological processes (Bazzi et al., 2009).

Biochemical Interactions and Mechanisms

The biochemical interactions and mechanisms of benzothiazole derivatives, including fluorinated variants, are complex. They have been shown to interact with various enzymes and cellular pathways, indicating a multifaceted approach to their potential therapeutic uses. For instance, the antitumor activity of certain fluorinated benzothiazoles is linked to their interaction with cytochrome P450 enzymes (Stojković et al., 2006).

Material Science Applications

Beyond biomedical applications, 5,7-Difluorobenzothiazole has been investigated in the field ofmaterial science. For example, a study on 5,6-Difluorobenzothiazole-based conjugated polymers, closely related to 5,7-Difluorobenzothiazole, revealed their potential in creating materials with large band gaps and deep highest occupied molecular orbital levels. These polymers exhibited promising properties for applications in electroluminescent emission and as interlayers in solar cells (Sun et al., 2018).

Imaging and Diagnostic Applications

Another area of research involves the synthesis of carbon-11 labeled fluorinated 2-arylbenzothiazoles, which could serve as probes for positron emission tomography (PET) imaging in cancer diagnosis. This research underlines the potential of benzothiazoles in developing novel imaging agents for detecting and tracking the progression of cancers (Wang et al., 2006).

Chemical Synthesis and Modifications

The chemical synthesis and modification of benzothiazole derivatives, including fluorinated versions, have also been a subject of study. Research in this area focuses on developing efficient synthetic routes and exploring the chemical properties of these compounds, which is crucial for their potential applications in various fields (Hatfield et al., 2013).

Safety And Hazards

Propriétés

IUPAC Name |

5,7-difluoro-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NS/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJCQCBHFYJXBKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1N=CS2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Difluorobenzothiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B3219858.png)

![3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B3219862.png)

![2h-Pyrrolo[2,3-b]pyridin-2-one,4-fluoro-1,3-dihydro-6-methoxy-](/img/structure/B3219876.png)

![6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B3219877.png)

![1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid, 5-chloro-2,3-dihydro-2-oxo-](/img/structure/B3219884.png)

![3-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3219888.png)

![1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 4-bromo-2,3-dihydro-2-oxo-](/img/structure/B3219900.png)

![4-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3219911.png)

![3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B3219919.png)

![1h-Pyrrolo[2,3-b]pyridine-6-carbonitrile,5-fluoro-2,3-dihydro-2-oxo-](/img/structure/B3219933.png)

![3-bromo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3219947.png)